molecular formula C13H16O4 B8774525 methyl 4-(tetrahydro-2H-pyran-4-yloxy)benzoate

methyl 4-(tetrahydro-2H-pyran-4-yloxy)benzoate

Cat. No.: B8774525
M. Wt: 236.26 g/mol
InChI Key: XWOSIRUTIOITAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(tetrahydro-2H-pyran-4-yloxy)benzoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 4-(oxan-4-yloxy)benzoate

InChI

InChI=1S/C13H16O4/c1-15-13(14)10-2-4-11(5-3-10)17-12-6-8-16-9-7-12/h2-5,12H,6-9H2,1H3

InChI Key

XWOSIRUTIOITAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-hydroxybenzoate (500 mg, 3.0 mmol), tetrahydro-2H-pyran-4-ol (307.3 mg, 3.0 mmol) and PPh3 (944 mg, 3.6 mmol) in THF (15 mL) was added DEAD (627 mg, 3.6 mmol) at 0° C. The mixture was the warmed to 21° C. and stirred for 16 h. The mixture was treated with water and the organic layer was washed with brine, dried over Na2SO4, concentrated and the residue was purified by column chromatography to give the title compound (320 mg, Yield 45%). 1H NMR (CDCl3, 400 MHz): δ 7.92 (d, J=8.9 Hz, 1H), 6.75-6.94 (m, 1H), 4.44-4.59 (m, 1H), 4.28 (d, J=7.2 Hz, 2H), 3.83-4.00 (m, 2H), 3.46-3.60 (m, 2H), 1.88-2.05 (m, 2H), 1.67-1.83 (m, 2H), 1.31 (t, J=7.2 Hz, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
307.3 mg
Type
reactant
Reaction Step One
Name
Quantity
944 mg
Type
reactant
Reaction Step One
Name
DEAD
Quantity
627 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 4-hydroxybenzoate (30 g, 197 mmol, 1.0 mole equivalents), tetrahydro-4-pyranol (24 ml, 251 mmol, 1.3 mole equivalents) and triphenylphosphine (78 g, 297 mmol, 1.5 mole equivalents) in tetrahydrofuran (600 ml) at room temperature, was added diisopropyl azodicarboxylate (58 ml, 298 mmol, 1.5 mole equivalents) over a period of 15 minutes. The reaction mixture was stirred for 24 hours at room temperature. Another portion of diisopropyl azodicarboxylate (5 ml) and tetrahydro-4-pyranol (2 ml) was added and the reaction mixture was stirred for another 2 hours at room temperature. The reaction mixture was then quenched by the addition of a saturated aqueous solution of sodium hydrogen carbonate (500 ml) and ethyl acetate (500 ml). The organic phase was washed with water (2×250 ml), dried (magnesium sulfate), and was then concentrated in vacuo to give the crude product, methyl 4-(tetrahydro-2H-pyran-4-yloxy)benzoate, as a thick yellow oil (182 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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